molecular formula C14H21ClFNO B1473646 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride CAS No. 1004774-88-2

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride

Cat. No.: B1473646
CAS No.: 1004774-88-2
M. Wt: 273.77 g/mol
InChI Key: FVLSPXGAYZCHAL-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride is a chemical compound with the molecular formula C14H19ClFNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a fluoro-substituted phenyl ring and an isopropoxy group attached to the piperidine ring

Preparation Methods

The synthesis of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-substituted Phenyl Intermediate: The synthesis begins with the preparation of the fluoro-substituted phenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced onto the phenyl ring.

    Attachment of the Isopropoxy Group: The next step involves the introduction of the isopropoxy group onto the phenyl ring. This can be accomplished through nucleophilic substitution reactions using isopropyl alcohol and appropriate catalysts.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring. This can be achieved through cyclization reactions, where the intermediate is treated with reagents that promote ring closure.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It can also be used in the development of new drugs and therapeutic agents.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(2-Fluoro-4-methoxyphenyl)-piperidine hydrochloride: This compound has a methoxy group instead of an isopropoxy group. The difference in functional groups can lead to variations in chemical reactivity and biological activity.

    4-(2-Fluoro-4-ethoxyphenyl)-piperidine hydrochloride: This compound has an ethoxy group instead of an isopropoxy group. The presence of different alkoxy groups can influence the compound’s solubility, stability, and interactions with biological targets.

    4-(2-Fluoro-4-propoxyphenyl)-piperidine hydrochloride: This compound has a propoxy group instead of an isopropoxy group. The longer alkyl chain can affect the compound’s lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-fluoro-4-propan-2-yloxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-4,9-11,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSPXGAYZCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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